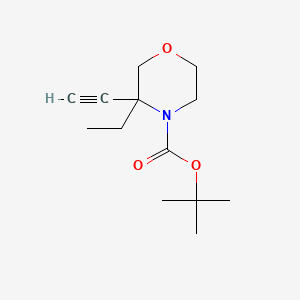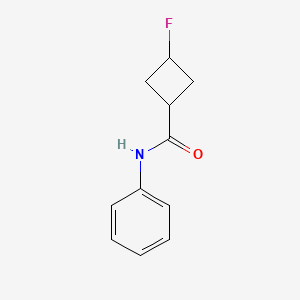
5-Chloro-2-methoxy-4-nitroanilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-4-nitroanilinehydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. It is a derivative of aniline, characterized by the presence of chloro, methoxy, and nitro functional groups. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group, followed by chlorination to add the chloro group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reagents and maintenance of reaction temperatures to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-nitroanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Chloro-2-methoxy-4-aminoaniline, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-methoxy-4-nitroanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups contribute to the compound’s overall reactivity and stability, influencing its interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but lacks the methoxy and nitro groups.
2-Methoxy-4-nitroaniline: Lacks the chloro group but has similar reactivity.
4-Chloro-2-nitroaniline: Similar but lacks the methoxy group.
Uniqueness
5-Chloro-2-methoxy-4-nitroanilinehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C7H8Cl2N2O3 |
|---|---|
Molecular Weight |
239.05 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O3.ClH/c1-13-7-3-6(10(11)12)4(8)2-5(7)9;/h2-3H,9H2,1H3;1H |
InChI Key |
QWWPQVSOHVQEOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


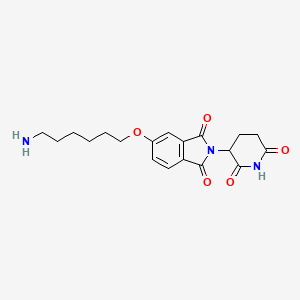
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)

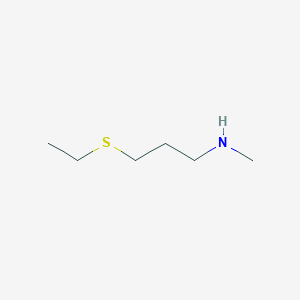
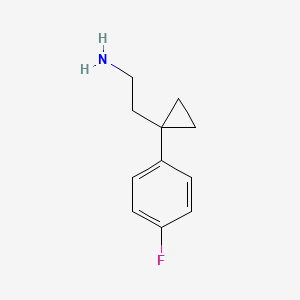
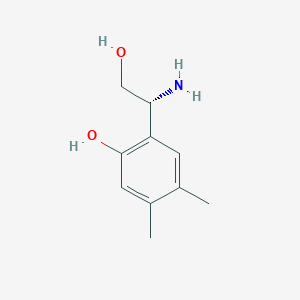
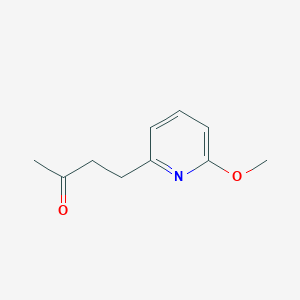
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
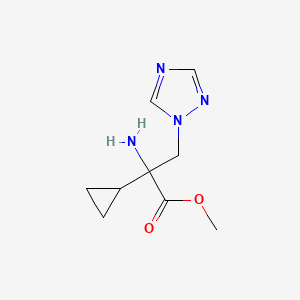
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
